molecular formula C8H10ClNO B2635477 4-Chloro-2-ethoxyaniline CAS No. 846039-94-9

4-Chloro-2-ethoxyaniline

Cat. No.: B2635477
CAS No.: 846039-94-9
M. Wt: 171.62
InChI Key: MOJMJIHMADVVCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by an ethoxy group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxyaniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with ethanol in the presence of a reducing agent such as iron powder or tin and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the ethoxylation of the amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 4-chloronitrobenzene in the presence of ethanol under high pressure and temperature conditions. This process is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: The compound can be reduced to form 4-chloro-2-ethoxycyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products:

Scientific Research Applications

4-Chloro-2-ethoxyaniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-2-ethoxyaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    4-Chloroaniline: Similar structure but lacks the ethoxy group.

    2-Ethoxyaniline: Similar structure but lacks the chlorine atom.

    4-Chloro-2-methoxyaniline: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: 4-Chloro-2-ethoxyaniline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

4-chloro-2-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJMJIHMADVVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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